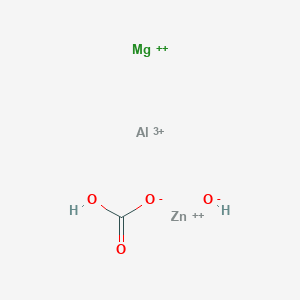
Vat Blue 19
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vat Blue 19, also known as indigo, is a synthetic dye belonging to the class of vat dyes. Vat dyes are known for their excellent fastness properties, making them highly suitable for dyeing cellulosic fibers such as cotton. Vat Blue 19 is widely used in the textile industry, particularly for dyeing denim fabrics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Vat Blue 19 is synthesized through a series of chemical reactions starting from aniline. The process involves the following steps:
Nitration: Aniline is nitrated to form nitrobenzene.
Reduction: Nitrobenzene is reduced to form aniline.
Oxidation: Aniline is oxidized to form indoxyl.
Condensation: Indoxyl undergoes condensation to form indigo.
Industrial Production Methods: In industrial settings, Vat Blue 19 is produced using large-scale chemical reactors. The process involves:
Mixing: Raw materials are mixed in precise proportions.
Heating: The mixture is heated to initiate the chemical reactions.
Purification: The resulting product is purified to remove impurities.
Drying: The purified product is dried to obtain the final dye powder.
Analyse Des Réactions Chimiques
Types of Reactions: Vat Blue 19 undergoes several types of chemical reactions, including:
Reduction: The dye is reduced to its leuco form, which is soluble in alkaline solutions.
Oxidation: The leuco form is oxidized back to the insoluble dye form.
Substitution: The dye can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Reducing Agents: Sodium dithionite is commonly used to reduce Vat Blue 19 to its leuco form.
Oxidizing Agents: Atmospheric oxygen or hydrogen peroxide is used to oxidize the leuco form back to the dye.
Alkaline Conditions: Sodium hydroxide is used to maintain the alkaline conditions required for the reduction process.
Major Products:
Leuco Form: The reduced, soluble form of Vat Blue 19.
Oxidized Form: The original, insoluble dye form.
Applications De Recherche Scientifique
Vat Blue 19 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying redox reactions and dye chemistry.
Biology: Employed in staining techniques for visualizing biological samples.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Widely used in the textile industry for dyeing fabrics, particularly denim.
Mécanisme D'action
The mechanism of action of Vat Blue 19 involves its reduction to the leuco form, which can penetrate the fibers of the material being dyed. Once inside the fibers, the leuco form is oxidized back to the insoluble dye form, resulting in a permanent coloration. The molecular targets and pathways involved include the interaction of the dye with the cellulose fibers and the redox reactions that convert the dye between its soluble and insoluble forms.
Comparaison Avec Des Composés Similaires
Vat Blue 19 is unique among vat dyes due to its historical significance and widespread use in the textile industry. Similar compounds include:
Vat Blue 4: Another vat dye with similar properties but different chemical structure.
Vat Yellow 1: A vat dye used for dyeing cellulosic fibers in yellow shades.
Vat Red 10: A vat dye used for dyeing cellulosic fibers in red shades.
Vat Blue 19 stands out due to its excellent fastness properties and its iconic use in dyeing denim fabrics.
Propriétés
Numéro CAS |
1328-18-3 |
|---|---|
Formule moléculaire |
C3H5D |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




